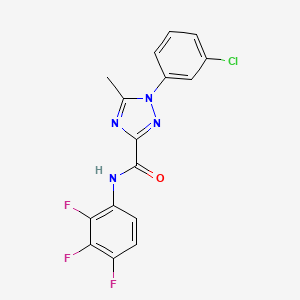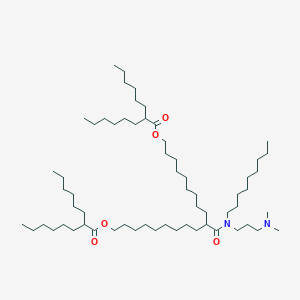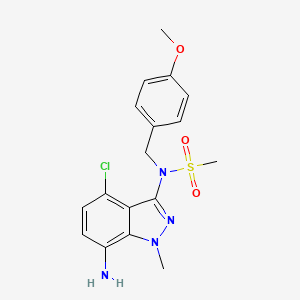![molecular formula C15H18N4OS2 B13368306 {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether](/img/structure/B13368306.png)
{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether is a complex organic molecule that belongs to the class of triazolothiadiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazole ring, and an ether linkage to a 4-methylphenyl group. The presence of the isopropylsulfanyl group adds to its chemical diversity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
The compound {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether can undergo various chemical reactions, including:
Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.
Substitution: The ether linkage allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isopropylsulfanyl group typically yields sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the ether linkage .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable for applications in materials science and catalysis .
Wirkmechanismus
The mechanism of action of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether involves its interaction with specific molecular targets. The triazole and thiadiazole rings can bind to enzymes and receptors, modulating their activity. The isopropylsulfanyl group can enhance the compound’s binding affinity and specificity . The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazolothiadiazoles and their derivatives. Examples include:
- {3-[(Methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether
- {3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-chlorophenyl ether .
Uniqueness
The uniqueness of {3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C15H18N4OS2 |
|---|---|
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
6-[(4-methylphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4OS2/c1-10(2)21-9-13-16-17-15-19(13)18-14(22-15)8-20-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
ILCGZKMLJIYIJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CSC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)-N-[2-(thiomorpholin-4-ylsulfonyl)ethyl]propanamide](/img/structure/B13368232.png)

![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B13368248.png)
![10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B13368254.png)
![6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B13368259.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)



![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)
